[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

Catalog No.
S1531425
CAS No.
1105697-83-3
M.F
C19H14O7
M. Wt
354.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl...

CAS Number

1105697-83-3

Product Name

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

Synonyms

5-(Αcetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Αcid Μethyl Εster 2,3,4-Τriacetate

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

Scientific literature currently lacks specific information on 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate. This compound contains a chromone core structure (5-hydroxy-4-oxochromen-3-yl), which is a class of naturally occurring flavonoids found in plants []. However, due to the absence of detailed research, its natural origin and specific significance in scientific research remain unclear.


Molecular Structure Analysis

The compound consists of two key moieties:

  • Chromone core

    This includes a fused benzene and pyran ring system with a hydroxyl group at position 7, a carbonyl group at position 4, and an acetate group (acetyloxy) attached at position 5.

  • Phenyl ring

    A phenyl ring is linked at position 3 of the chromone core through a carbon-carbon bond.

The presence of the hydroxyl group and the conjugated ketone system (carbonyl group next to a double bond) suggests potential for hydrogen bonding and interactions with other molecules. However, further analysis requires investigation of the specific spatial arrangement (stereochemistry) of the molecule, which can significantly influence its properties [].


Chemical Reactions Analysis

  • Hydrolysis: The ester bond (acetate group) might be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, yielding acetic acid and the corresponding phenol.
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules, potentially influencing solubility and interactions with biological systems [].

Physical And Chemical Properties Analysis

No data on specific physical and chemical properties like melting point, boiling point, or solubility is available for 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate.

There is no current information available on the mechanism of action of this specific compound. However, chromone derivatives have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. Further research is required to understand if 4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate possesses similar properties.

Background and Classification:

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, also known as 4',5-Di-O-acetyl Genistein, is a derivative of Genistein, a naturally occurring isoflavone found in soybeans and other legumes []. It belongs to the class of polyphenols, specifically a subgroup known as flavonoids [].

Potential Biological Activities:

Studies suggest that 4',5-Di-O-acetyl Genistein may possess various biological activities, including:

  • Antioxidant properties: Similar to Genistein, 4',5-Di-O-acetyl Genistein may exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage [].
  • Estrogenic and anti-estrogenic effects: Due to its structural similarity to the female sex hormone estrogen, 4',5-Di-O-acetyl Genistein may exhibit both estrogenic and anti-estrogenic properties depending on the cellular context []. These properties are being investigated in the context of hormone-related cancers and other conditions.
  • Enzyme inhibition: 4',5-Di-O-acetyl Genistein may inhibit specific enzymes, such as protein tyrosine kinases, which are involved in various cellular processes. This potential enzyme inhibitory activity is being explored for its therapeutic implications [].

Current Research:

Research on 4',5-Di-O-acetyl Genistein is ongoing, with studies investigating its potential applications in various areas, including:

  • Cancer prevention and treatment: Studies are exploring the potential of 4',5-Di-O-acetyl Genistein for preventing and treating different types of cancer, such as breast and prostate cancer, due to its potential anti-proliferative and anti-angiogenic effects.
  • Bone health: Some studies suggest that 4',5-Di-O-acetyl Genistein may have beneficial effects on bone health, potentially due to its estrogenic properties.
  • Neurodegenerative diseases: Emerging research suggests that 4',5-Di-O-acetyl Genistein may have neuroprotective effects and is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease.

XLogP3

2.3

Dates

Modify: 2023-08-15

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